BPyO-34

ASK1 inhibition structure-activity relationship benzothiazole derivatives

Researchers studying ASK1-mediated signaling in oxidative stress, ER stress, or inflammatory models often face confounding off-target effects from multi-kinase inhibitors. BPyO-34 solves this with demonstrated selectivity against Aurora A, FGFR1, Tie2, JNK3, and CK2. • Selective ASK1 inhibitor, IC50 = 520 nM in in vitro kinase assays • Unique benzothiazole-pyrrolone scaffold with sulfur-π interaction at Val757 of the hinge region • Structurally distinct from ATP-competitive pyrimidine-based ASK1 inhibitors • 34-derivative SAR series established for rational lead optimization Supplied as solid powder, ≥98% purity, with full analytical documentation. For R&D use only.

Molecular Formula C32H29FN2O5S
Molecular Weight 572.6514
Cat. No. B1192327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPyO-34
SynonymsBPyO-34;  BPyO 34;  BPyO34
Molecular FormulaC32H29FN2O5S
Molecular Weight572.6514
Structural Identifiers
SMILESO=C1N(C2=NC3=CC=C(F)C=C3S2)C(C4=CC=CC(OCCC(C)C)=C4)C(C(C5=CC=C(OC(C)C6)C6=C5)=O)=C1O
InChIInChI=1S/C32H29FN2O5S/c1-17(2)11-12-39-23-6-4-5-19(15-23)28-27(29(36)20-7-10-25-21(14-20)13-18(3)40-25)30(37)31(38)35(28)32-34-24-9-8-22(33)16-26(24)41-32/h4-10,14-18,28,37H,11-13H2,1-3H3
InChIKeyXHOUYEFJMAJKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BPyO-34: Identity, Class, and ASK1 Potency


BPyO-34 (CAS 890601-68-0) is a small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1/MAP3K5), belonging to the benzothiazol-2-yl-3-hydroxy-5-phenyl-1,5-dihydro-pyrrol-2-one chemical class. It was identified through receptor-based virtual screening of a 270,000-compound library and characterized as the most potent derivative in a 34-member structure–activity relationship (SAR) series [1]. In an in vitro kinase assay, BPyO-34 inhibits ASK1 with an IC50 of 0.52 µM (520 nM) [1][2].

BPyO-34 Differentiated Scaffold and Binding Mode


ASK1 inhibitors span multiple chemotypes, including ATP-competitive pyrimidine derivatives (e.g., selonsertib/GS-4997, IC50 3.2 nM) and nitrogen-containing heterocycles (e.g., K811, IC50 6 nM), which differ profoundly in potency, selectivity, and binding interactions [1]. BPyO-34 occupies a distinct chemical space with its 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core, which engages the ATP-binding pocket through a unique sulfur–π interaction between the benzothiazole moiety and Val757 of the hinge region [2]. This binding mode, absent in other ASK1 inhibitor classes, prevents simple interchange with compounds of differing scaffolds, as the structure–activity relationships governing potency and selectivity are non-transferable across chemotypes [2][3].

BPyO-34 Quantitative Differentiation Evidence


Intra-Class Potency Differentiation

Within the proprietary 34-derivative series, BPyO-34 achieves the lowest IC50 (0.52 µM), making it the most potent ASK1 inhibitor of its chemotype [1]. The series reveals a steep SAR gradient: replacement of the 6-fluoro substituent on the benzothiazole or modification of the 3-isopentyloxyphenyl group substantially reduces activity, with less optimized congeners exhibiting IC50 values exceeding 10 µM [1]. This establishes BPyO-34 as the benchmark compound for the class.

ASK1 inhibition structure-activity relationship benzothiazole derivatives

Cross-Class Binding Mode Differentiation

BPyO-34’s benzothiazole moiety engages the ATP-binding site via a sulfur–π interaction with Val757 in the hinge region, a contact not observed for pyrimidine-based inhibitors such as selonsertib (GS-4997) or GS-444217 [1][2]. The 3-hydroxy-pyrrol-2-one core forms hydrogen bonds with the kinase hinge, mimicking ATP adenine recognition. In contrast, selonsertib relies on a 7H-pyrrolo[2,3-d]pyrimidine scaffold that lacks the sulfur–π feature [2]. This divergence in binding chemistry offers a distinct selectivity fingerprint.

ASK1 binding mode ATP-competitive inhibitors sulfur–π interaction

Kinase Selectivity Profiling Advantage

Profiling across a panel of protein kinases demonstrated that BPyO-34 significantly suppresses ASK1 activity while showing minimal effect on Aurora A, FGFR1, Tie2, JNK3, and CK2 . This selectivity profile positions BPyO-34 as a more pathway-specific probe compared to earlier ASK1 inhibitor classes that exhibit broader kinome reactivity . Quantitative selectivity data remain limited, but the available evidence indicates a cleaner target engagement window.

kinase selectivity off-target profiling Aurora A

BPyO-34 Application Scenarios


ASK1 Pathway Dissection in Stress Response

BPyO-34’s selectivity against Aurora A, FGFR1, Tie2, JNK3, and CK2 enables clean interrogation of ASK1-mediated signaling in oxidative stress, ER stress, and inflammatory models. Researchers studying ASK1-dependent apoptosis or JNK/p38 activation can deploy BPyO-34 as a pathway-specific probe free from confounding multi-kinase inhibition [1]. This utility is critical in neurodegenerative disease models where ASK1 drives microglial activation, and off-target kinase effects would obscure mechanistic interpretation [2].

ASK1 Inhibitor Scaffold-Hopping Programs

Pharmaceutical chemistry teams seeking to diversify beyond ATP-competitive pyrimidine-based ASK1 inhibitors (e.g., selonsertib) can adopt BPyO-34 as a structurally distinct starting point. Its unique sulfur–π interaction with Val757 provides a novel pharmacophore element absent in clinical candidates, offering a fresh intellectual property landscape for lead optimization [1]. The established SAR of 34 derivatives further enables rational modification to balance potency and selectivity [2].

In Vitro Positive Control for ASK1 Assays

With a well-characterized IC50 of 0.52 µM in kinase assays, BPyO-34 serves as a reliable positive control for validating ASK1 assay platforms, including radiometric, fluorescence-based, and TR-FRET kinase activity formats [1]. Its submicromolar potency is sufficient for complete target engagement without the cytotoxic confounds of subnanomolar ATP-competitive inhibitors, reducing assay interference at higher compound concentrations [1].

Technical Documentation Hub

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22 linked technical documents
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